molecular formula C10H9F3N2S B14003493 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione

1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione

Cat. No.: B14003493
M. Wt: 246.25 g/mol
InChI Key: IMGHHPBKJUIEHF-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by cyclization to form the imidazolidine-2-thione ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2-thione derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thione group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16)

InChI Key

IMGHHPBKJUIEHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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